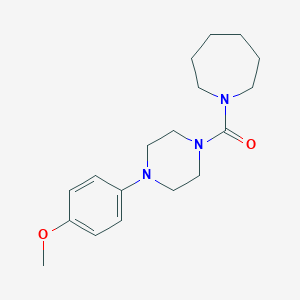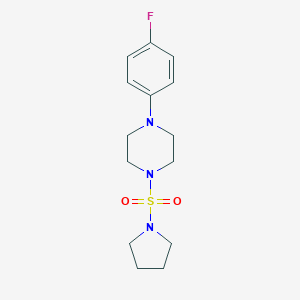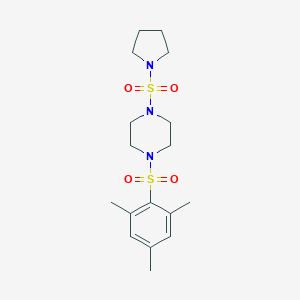![molecular formula C16H23Cl2N5O B497303 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide CAS No. 957502-52-2](/img/structure/B497303.png)
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve chlorination and methylation to introduce the desired substituents on the pyrazole rings. The final step includes the formation of the butanamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atoms on the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research to elucidate the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents, such as:
- 3-(4-chloro-1H-pyrazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]butanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide
Uniqueness
The uniqueness of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
957502-52-2 |
|---|---|
Formule moléculaire |
C16H23Cl2N5O |
Poids moléculaire |
372.3g/mol |
Nom IUPAC |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H23Cl2N5O/c1-9(23-13(5)16(18)11(3)21-23)8-14(24)19-6-7-22-12(4)15(17)10(2)20-22/h9H,6-8H2,1-5H3,(H,19,24) |
Clé InChI |
KCPFIDHWWTZNOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
SMILES canonique |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497221.png)
![3,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497222.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B497224.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497226.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B497227.png)




![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)



![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)
